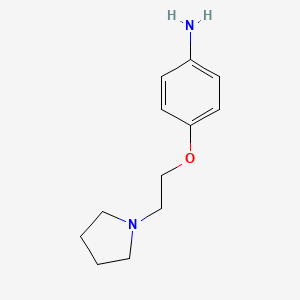

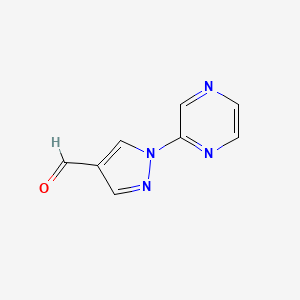

(5-Phenylfuran-2-yl)methanamine

概要

説明

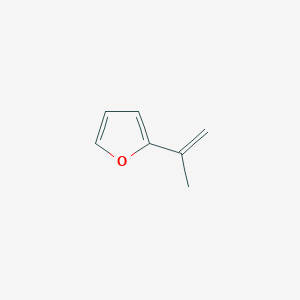

(5-Phenylfuran-2-yl)methanamine is an organic compound that features a furan ring substituted with a phenyl group and an amine group

作用機序

(5-フェニルフラン-2-イル)メタンアミンの作用機序、特に SIRT2 阻害剤としての作用機序は、酵素の活性部位への結合を含みます。この結合は SIRT2 の脱アセチル化活性を阻害し、細胞周期、アポトーシス、代謝に関与するさまざまなタンパク質の調節に影響を与えます . 分子ドッキング研究では、この化合物が SIRT2 の疎水性ポケットにうまく収まり、阻害効果を強化することが示されています。

類似の化合物:

(5-フェニルフラン-2-イル)メタノール: 構造は類似していますが、アミンではなくヒドロキシル基を持っています。

(5-フェニルフラン-2-イル)酢酸: アミンではなくカルボン酸基を含んでいます。

(5-フェニルフラン-2-イル)アミン: フラン環とアミン基の間のメチレンブリッジがありません。

独自性: (5-フェニルフラン-2-イル)メタンアミンは、その特定の置換パターンにより、独特の化学的および生物学的特性を有するため、独自です。他の阻害剤と比較して、SIRT2 を高効力で阻害し、水溶性が優れているため、医薬品化学において特に価値があります .

生化学分析

Biochemical Properties

(5-Phenylfuran-2-yl)methanamine has been found to interact with SIRT2, a protein that plays a crucial role in various biochemical reactions . The nature of this interaction involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its interaction with SIRT2. SIRT2 has been implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Therefore, the compound’s influence on cell function could potentially impact these areas.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SIRT2. The compound has been found to inhibit SIRT2 activity, which could potentially lead to changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-phenylfuran-2-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylmethanamine and furan derivatives.

Reductive Amination: The key step involves the reductive amination of a furan aldehyde with phenylmethanamine.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and purification would apply. This includes optimizing reaction conditions for yield and purity, and employing scalable purification techniques.

化学反応の分析

反応の種類: (5-フェニルフラン-2-イル)メタンアミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 適切な条件下では、アミン基を酸化して対応するイミンまたはニトリルを形成することができます。

還元: この化合物を還元して、2級または3級アミンを形成することができます。

置換: フェニル環とフラン環は、求電子置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を使用できます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

置換: 臭素 (Br2) や硝酸 (HNO3) などの求電子試薬を置換反応に使用できます。

主要な生成物:

酸化: イミンまたはニトリルの形成。

還元: 2級または3級アミンの形成。

置換: 使用した求電子試薬に応じて、さまざまな置換誘導体。

4. 科学研究への応用

(5-フェニルフラン-2-イル)メタンアミンは、科学研究でいくつかの用途があります。

医薬品化学: ヒトシルトゥイン2 (SIRT2) の潜在的な阻害剤として研究されており、この酵素は癌、神経変性疾患、および2型糖尿病に関与しています.

生物学的研究: この化合物の誘導体は、酵素活性を調節することが期待されており、酵素の機能と経路を研究するのに役立ちます。

工業的用途:

科学的研究の応用

(5-phenylfuran-2-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It has been studied as a potential inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in cancer, neurodegenerative diseases, and type II diabetes.

Biological Studies: The compound’s derivatives have shown promise in modulating enzyme activity, making them useful in studying enzyme functions and pathways.

Industrial Applications:

類似化合物との比較

(5-Phenylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

(5-Phenylfuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

(5-Phenylfuran-2-yl)amine: Lacks the methylene bridge between the furan ring and the amine group.

Uniqueness: (5-phenylfuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SIRT2 with high potency and better water solubility compared to other inhibitors makes it particularly valuable in medicinal chemistry .

特性

IUPAC Name |

(5-phenylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHHWOJYOUTZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310365 | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39170-18-8 | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39170-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Phenylfuran-2-yl)methanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)